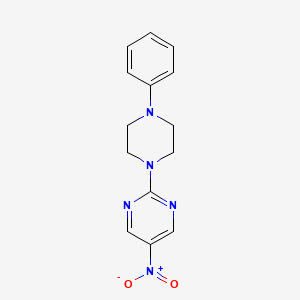
N-(2-chloro-4-nitrophenyl)-2-iodobenzamide
Übersicht
Beschreibung
N-(2-chloro-4-nitrophenyl)-2-iodobenzamide, also known as CNPAIB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. The inhibition of PDE10A by CNPAIB has been shown to have various biochemical and physiological effects, making it a valuable tool for studying the role of PDE10A in different biological processes.
Wirkmechanismus
N-(2-chloro-4-nitrophenyl)-2-iodobenzamide acts as a competitive inhibitor of PDE10A, which means that it binds to the active site of the enzyme and prevents it from breaking down cyclic nucleotides such as cAMP and cGMP. This leads to an increase in intracellular levels of these signaling molecules, which can have various downstream effects on cellular processes.
Biochemical and physiological effects:
The inhibition of PDE10A by this compound has been shown to have various biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the brain, which can have implications for the treatment of neuropsychiatric disorders such as schizophrenia. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-4-nitrophenyl)-2-iodobenzamide has several advantages as a tool for studying the role of PDE10A in biological processes. It is a potent and selective inhibitor of the enzyme, which means that it can be used to specifically target PDE10A without affecting other enzymes. However, there are also limitations to its use. For example, this compound is a synthetic compound that may not accurately represent the physiological effects of endogenous PDE10A inhibitors. Additionally, its potency and selectivity may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving N-(2-chloro-4-nitrophenyl)-2-iodobenzamide. One area of interest is the potential therapeutic applications of PDE10A inhibition in neuropsychiatric disorders. Another area of interest is the development of more potent and selective PDE10A inhibitors that could be used in clinical settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of PDE10A inhibition by this compound and other compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-nitrophenyl)-2-iodobenzamide has been extensively used in scientific research to study the role of PDE10A in various biological processes. PDE10A is known to be involved in the regulation of dopamine signaling in the brain, and its inhibition by this compound has been shown to have potential therapeutic applications in the treatment of schizophrenia and other neuropsychiatric disorders.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O3/c14-10-7-8(17(19)20)5-6-12(10)16-13(18)9-3-1-2-4-11(9)15/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCVXTNVAUFOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B3980446.png)

![3-hydroxy-5-methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3980455.png)


![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B3980488.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B3980497.png)

![1-[(4-fluorophenyl)acetyl]-2-methylpiperidine](/img/structure/B3980521.png)



![4-{5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3980546.png)